
tripropylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropylstannane is an organotin compound with the chemical formula C₉H₂₂Sn. It is a colorless liquid that is soluble in organic solvents. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripropylstannane can be synthesized through the reduction of tripropyltin chloride with lithium aluminium hydride. The reaction typically proceeds as follows:
C9H21SnCl+LiAlH4→C9H22Sn+LiCl+AlCl3
Industrial Production Methods
Industrial production of this compound often involves the use of polymethylhydrosiloxane as a reducing agent. This method is preferred due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tripropylstannane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved.
Common Reagents and Conditions
Radical Reactions: this compound is commonly used with azobisisobutyronitrile (AIBN) or under irradiation with light to initiate radical reactions.
Substitution Reactions: Common reagents include halides and other electrophiles.
Major Products Formed
Reduction Reactions: The major products are hydrocarbons formed by the reduction of organic halides.
Substitution Reactions: The products depend on the electrophile used but typically include organotin compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Tripropylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a radical reducing agent in organic synthesis.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of organotin compounds as anticancer agents.
Industry: this compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of tripropylstannane involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical reactions, such as the reduction of organic halides. The molecular targets and pathways involved include the formation of carbon-centered radicals and subsequent reactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar applications in radical reactions.
Triphenyltin Hydride: Used in similar contexts but with different reactivity due to the phenyl groups.
Uniqueness
Tripropylstannane is unique due to its specific balance of reactivity and stability, making it particularly useful in certain radical reactions where other organotin compounds may not be as effective.
Eigenschaften
CAS-Nummer |
761-44-4 |
|---|---|
Molekularformel |
C9H22Sn |
Molekulargewicht |
248.98 g/mol |
IUPAC-Name |
tripropylstannane |
InChI |
InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*1,3H2,2H3;; |
InChI-Schlüssel |
BATLWNWLECLTLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[SnH](CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


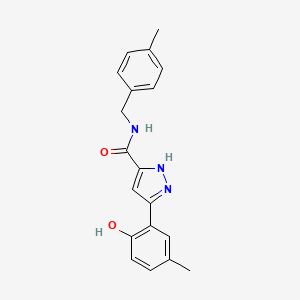
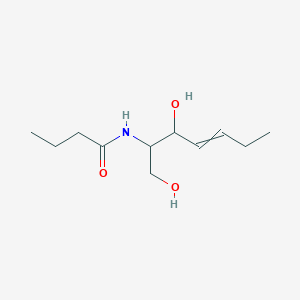
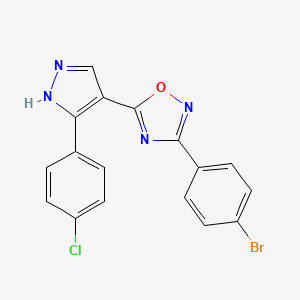
![1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108040.png)
![N-(3-Methyl-1H-pyrazol-5-yl)-2-[(piperidin-4-yl)methyl]pyrimidin-4-amine diHCl](/img/structure/B14108044.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108050.png)
![3-(2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B14108057.png)
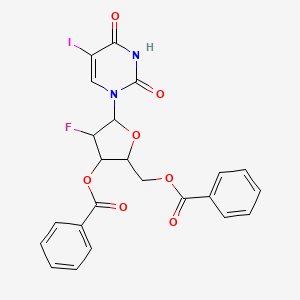
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
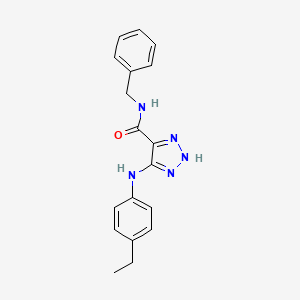
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
